molecular formula C20H24N2S B374769 1-(6-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-(6-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374769
M. Wt: 324.5g/mol
InChI Key: VRWXAWXVRQECLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a piperazine ring attached to a benzothiepin moiety

Properties

Molecular Formula

C20H24N2S

Molecular Weight

324.5g/mol

IUPAC Name

1-(1-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C20H24N2S/c1-2-15-7-5-8-17-18(22-12-10-21-11-13-22)14-16-6-3-4-9-19(16)23-20(15)17/h3-9,18,21H,2,10-14H2,1H3

InChI Key

VRWXAWXVRQECLB-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(CC3=CC=CC=C3S2)N4CCNCC4

Canonical SMILES

CCC1=C2C(=CC=C1)C(CC3=CC=CC=C3S2)N4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves the following steps:

    Formation of the Benzothiepin Core: The benzothiepin core is synthesized through a series of reactions starting from a suitable aromatic precursor. This involves cyclization reactions to form the thiepin ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiepin core.

    Ethylation: The final step involves the ethylation of the compound to introduce the ethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine
  • 1-(3-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine

Uniqueness

1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group and the position of the piperazine ring contribute to its unique reactivity and interactions with molecular targets.

bbenzothiepin-5-yl)piperazine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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